Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromobenzenesulfonyl group, and a nitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-3-carboxylate. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride and 3-nitrobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromobenzenesulfonyl group can be reduced to a benzene group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are employed.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of benzene derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate
- Ethyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate
Comparison
Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate is unique due to the presence of both the nitrobenzoyl and bromobenzenesulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the nitro group enhances its potential as an antimicrobial agent, while the bromobenzenesulfonyl group contributes to its chemical stability .
Properties
CAS No. |
440343-73-7 |
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Molecular Formula |
C21H21BrN2O7S |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl 1-[4-(4-bromophenyl)sulfonyl-3-nitrobenzoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O7S/c1-2-31-21(26)15-4-3-11-23(13-15)20(25)14-5-10-19(18(12-14)24(27)28)32(29,30)17-8-6-16(22)7-9-17/h5-10,12,15H,2-4,11,13H2,1H3 |
InChI Key |
AMYCBMPHQHHMCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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